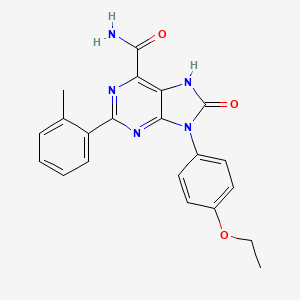![molecular formula C8H13BrO2S B2586111 1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane CAS No. 2460755-64-8](/img/structure/B2586111.png)
1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane” is a chemical compound with the CAS Number: 2460755-64-8 . It has a molecular weight of 253.16 and a melting point of 137-138 . The compound is a derivative of bicyclo[1.1.1]pentane , which is an organic compound and the simplest member of the bicyclic bridged compounds family .
Molecular Structure Analysis
The molecular structure of bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . It is a highly strained molecule . The specific structure of “this compound” includes a bromo group and a propan-2-ylsulfonyl group attached to the bicyclo[1.1.1]pentane core .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 253.16 and a melting point of 137-138 . The compound is a derivative of bicyclo[1.1.1]pentane , which is a hydrocarbon with formula C5H8 .Aplicaciones Científicas De Investigación
Bridgehead Reactivity and Synthesis of Propellanes
The unusual bridgehead reactivity of 1-bromobicyclo[1.1.1]pentane with t-butyllithium leads to the formation of [1.1.1]propellane, demonstrating a unique approach to synthesize this structurally interesting compound. Further reactions yield derivatives like 3-t-butybicyclo[l.l.1]pentyllithium, showcasing the potential for creating novel bicyclic structures and intermediates for further chemical transformations (E. W. Della, Dennis K. Taylor, J. Tsanaktsidis, 1990).
Solvolysis and Synthesis Applications
Solvolysis of 1-Bromobicyclo[1.1.1]pentane proceeds faster than t-butyl bromide in aqueous ethanol, leading exclusively to 3-methylenecyclobutanol. This behavior underscores the potential for using 1-Bromobicyclo[1.1.1]pentane in synthetic pathways that require precise control over solvolysis reactions, offering pathways to novel cyclobutanol derivatives (E. Della, D. Taylor, 1990).
Ultrasonic Studies and Liquid Mixtures
Ultrasonic sound velocities and densities studies of binary mixtures with 1-bromobutane and various alcohols have provided insights into the molecular interactions and properties of such mixtures. These findings are crucial for understanding the miscibility and behavior of halogenated compounds in solution, which has implications for their use in various chemical processes and formulations (K. Rambabu, P. Venkateswarlu, G. K. Raman, 1989).
Synthesis of Aminomethyloxy Derivatives
The synthesis of new 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane by condensation showcases the versatility of halogenated pentane derivatives in creating compounds with potential applications as antimicrobial additives to lubricants or as antiseptics. This research highlights the broad applicability of such compounds beyond their initial scope, offering new avenues for the development of functional materials and chemicals (I. A. Dzhafarov et al., 2010).
Radical-Mediated Synthesis
The radical-mediated bromoalkylation of [1.1.1]propellane leading to bromo-substituted bicyclo[1.1.1]pentane derivatives illustrates an innovative approach to functionalizing the bicyclo[1.1.1]pentane scaffold. This method, employing bromoalkyl heteroarylsulfones, showcases the potential for efficiently incorporating functional groups into the bicyclo[1.1.1]pentane framework, opening up possibilities for drug development and the design of new bioisosteres (Hong Zhang et al., 2020).
Direcciones Futuras
Bicyclo[1.1.1]pentanes have been demonstrated to be bioisosteres of the phenyl ring . The difficulty in their large-scale preparation is still a problem, but recent advances in synthetic chemistry have made it possible to produce these compounds in larger quantities . This could potentially lead to the increased use of these compounds in drug discovery and other applications .
Propiedades
IUPAC Name |
1-bromo-3-propan-2-ylsulfonylbicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2S/c1-6(2)12(10,11)8-3-7(9,4-8)5-8/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYQCXKZFMOAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C12CC(C1)(C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

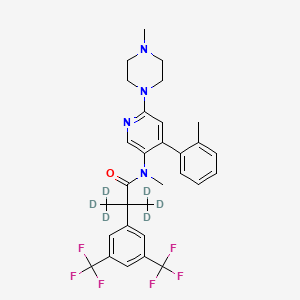
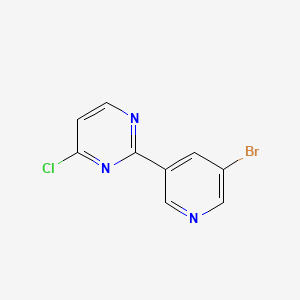
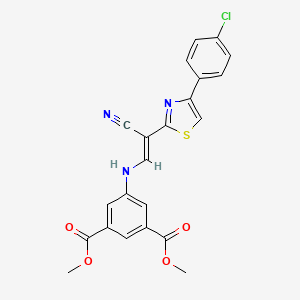

![Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2586034.png)
![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2586036.png)

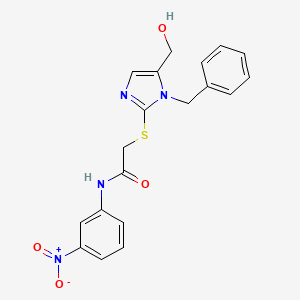
![N-[4-(2-amino-2-oxoethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2586042.png)
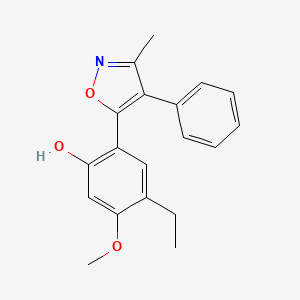

![3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid](/img/no-structure.png)
![5-allyl-N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2586048.png)
